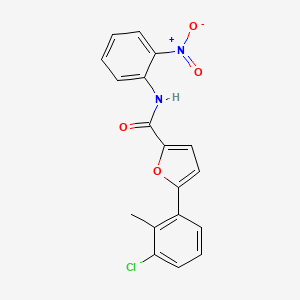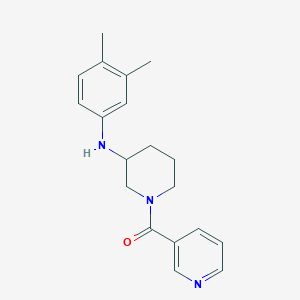![molecular formula C15H17NO4 B4923464 dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate](/img/structure/B4923464.png)
dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate, also known as DMAPMA, is a chemical compound that has gained significant attention in the field of scientific research. DMAPMA is a versatile molecule that has been used in various applications such as drug discovery, catalysis, and material science.
作用機序
The mechanism of action of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate is not well understood, but it is believed to act as a nucleophile in various reactions. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been shown to react with various electrophiles, such as aldehydes and ketones, to form products via the Michael addition reaction. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has also been shown to react with various acids, such as HCl, to form salts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate are not well understood, but it has been shown to have low toxicity in vitro. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been shown to inhibit the growth of various cancer cell lines, such as MCF-7 and A549, in vitro. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has also been shown to have anti-inflammatory effects in vitro.
実験室実験の利点と制限
The advantages of using dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate in lab experiments include its versatility, low toxicity, and ease of synthesis. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate can be used in various applications, such as drug discovery, catalysis, and material science. The limitations of using dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate in lab experiments include its low solubility in water and its sensitivity to air and moisture.
将来の方向性
There are several future directions for the research on dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate. One direction is to explore its potential as a building block for the synthesis of novel bioactive molecules. Another direction is to explore its potential as a ligand for the synthesis of novel metal complexes. Additionally, the development of new synthetic methods for the preparation of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate and its derivatives could lead to the discovery of new applications for this versatile molecule.
合成法
Dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate can be synthesized using various methods, including the Knoevenagel condensation reaction. The reaction involves the condensation of dimethyl malonate with benzylamine in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate. The yield of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
Dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used in various scientific research applications, such as drug discovery, catalysis, and material science. In drug discovery, dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used as a building block for the synthesis of various bioactive molecules, such as antitumor agents and anti-inflammatory agents. In catalysis, dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used as a ligand for the synthesis of various metal complexes, which have been used as catalysts in organic transformations. In material science, dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used as a monomer for the synthesis of various polymers, which have been used in various applications, such as drug delivery and tissue engineering.
特性
IUPAC Name |
dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-14(17)13(15(18)20-2)9-6-10-16-11-12-7-4-3-5-8-12/h3-10,16H,11H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUOCTCGADJELL-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CNCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C/C=C/NCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)
![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4923397.png)

![1-cyclohexyl-2-(4-methoxy-3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4923405.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4923414.png)
![1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4923419.png)
![4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4923428.png)
![N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923440.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4923448.png)
![methyl 4-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B4923450.png)


